ONO-7300243
Overview
Description
ONO-7300243 is a novel, potent lysophosphatidic acid receptor 1 antagonistThis compound was developed as a potent antagonist specifically targeting lysophosphatidic acid receptor 1, showing good efficacy in vivo .
Preparation Methods
The synthetic routes for ONO-7300243 involve several key steps:
Biaryl Ether Formation: The biaryl ether compounds are prepared by reacting 4-fluorobenzaldehyde with phenol derivatives under basic conditions.
Reductive Amination: The resulting benzaldehyde derivatives undergo reductive amination with 3-phenylpropylamine to form the corresponding amines.
Carboxylic Acid Derivatives Reaction: These amines are then reacted with various carboxylic acid derivatives using polymer-supported carbodiimide, followed by saponification to yield the desired compounds.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ONO-7300243 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial in the synthesis and modification of this compound, particularly during the formation of biaryl ether and reductive amination steps.
Substitution Reactions: These are involved in the initial formation of benzaldehyde derivatives and subsequent reactions with phenol derivatives.
Common Reagents and Conditions: Common reagents include 4-fluorobenzaldehyde, phenol derivatives, 3-phenylpropylamine, polymer-supported carbodiimide, and various carboxylic acid derivatives.
Scientific Research Applications
ONO-7300243 has several scientific research applications:
Chemistry: It is used as a tool compound to study lysophosphatidic acid receptor 1 and its role in various physiological processes.
Biology: It helps in understanding the signaling pathways mediated by lysophosphatidic acid receptors.
Medicine: This compound shows potential in treating conditions like benign prostatic hyperplasia by reducing intraurethral pressure without affecting blood pressure
Industry: It is used in the development of new therapeutic agents targeting lysophosphatidic acid receptors.
Mechanism of Action
ONO-7300243 exerts its effects by antagonizing lysophosphatidic acid receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in various physiological responses. By blocking this receptor, this compound can reduce intraurethral pressure, making it a potential treatment for benign prostatic hyperplasia. The compound shows good selectivity towards lysophosphatidic acid receptor 1 over other lysophosphatidic acid receptors, likely due to its low molecular weight and low lipophilicity .
Comparison with Similar Compounds
ONO-7300243 is compared with other lysophosphatidic acid receptor 1 antagonists, such as ONO-0300302. ONO-0300302 is another potent lysophosphatidic acid receptor 1 antagonist developed for the treatment of benign prostatic hyperplasia. It shows a tight binding feature to the lysophosphatidic acid receptor 1, resulting in a long duration of action . The uniqueness of this compound lies in its high efficacy and selectivity towards lysophosphatidic acid receptor 1, making it a valuable tool in both research and therapeutic applications.
Similar Compounds
- ONO-0300302
- Other lysophosphatidic acid receptor 1 antagonists .
Properties
IUPAC Name |
2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABOZPQOOZAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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